STAT5 Covalent Mobility Shift
α-Br-TMC uniquely induces a downward mobility shift of STAT5 proteins in SDS-PAGE, which is not observed with its close analog α-CF3-TMC. This shift is attributed to a covalent modification of a single, specific cysteine residue in STAT5 by α-Br-TMC [1]. This provides a mechanistic basis for its distinct biological profile and a potential biomarker of target engagement.
| Evidence Dimension | Induction of STAT5 protein mobility shift in SDS-PAGE |
|---|---|
| Target Compound Data | Downward mobility shift observed |
| Comparator Or Baseline | α-CF3-TMC |
| Quantified Difference | No mobility shift observed for α-CF3-TMC |
| Conditions | Analysis of STAT5 proteins by SDS-PAGE following treatment in IL-3 stimulated Ba/F3 cells. |
Why This Matters
This provides a unique, verifiable mechanism of action for α-Br-TMC, differentiating it from analogs and offering a potential tool for studying STAT5 biology and inhibitor target engagement.
- [1] Jobst B, Weigl J, Michl C, Vivarelli F, Pinz S, Amslinger S, Rascle A. Inhibition of interleukin-3- and interferon- α-induced JAK/STAT signaling by the synthetic α-X-2',3,4,4'-tetramethoxychalcones α-Br-TMC and α-CF3-TMC. Biol Chem. 2016 Nov 1;397(11):1187-1204. View Source
